molecular formula C20H24N2O4S B3203499 N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 1021259-24-4

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B3203499
CAS No.: 1021259-24-4
M. Wt: 388.5 g/mol
InChI Key: NTHQYPQNINVTNY-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-3,5-dimethyl-substituted aromatic ring linked to an acetylated indoline moiety. The ethoxy and dimethyl substituents likely influence electronic properties, steric effects, and solubility, which are key determinants of bioactivity and pharmacokinetics.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-18(11-14(20)3)27(24,25)21-17-7-6-16-8-9-22(15(4)23)19(16)12-17/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHQYPQNINVTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Acetylation: The indoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Sulfonamide Formation: The acetylated indoline is reacted with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethoxy-Substituted Aromatic Compounds

Escaline (4-ethoxy-3,5-dimethoxy-benzeneethanamine hydrochloride)
  • Structural Similarities : Escaline shares the 4-ethoxy and 3,5-disubstituted aromatic ring with the target compound but differs in functional groups (phenethylamine vs. benzenesulfonamide) .
  • Applications : Escaline is a psychoactive research chemical, whereas the target compound’s sulfonamide core suggests enzyme inhibition (e.g., carbonic anhydrase) as a plausible mechanism.
tert-Butyl (S)-4-ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((S)-14)
  • Synthesis Insights : (S)-14 was synthesized with a 29% yield and 96.3% HPLC purity, highlighting challenges in isolating ethoxy-containing compounds . Comparable purification methods (e.g., column chromatography) may be relevant for the target compound.
  • Stereochemical Considerations : The (S)-configuration in (S)-14 underscores the importance of stereochemistry in bioactivity, a factor that may also apply to the acetylindolinyl group in the target compound.

Methoxy/Ethoxy Phenethylamine Analogs

  • Benington’s Mescaline Analogs : Studies on 4-ethoxy-3,5-dimethoxy-β-phenethylamines demonstrate that ethoxy groups enhance metabolic stability compared to methoxy substituents . However, replacing methoxy with methyl groups (as in the target compound) may further increase lipophilicity and membrane permeability.

Organophosphate and Herbicide Derivatives

  • Chlorphoxim: This insecticide contains a 4-ethoxy-3,5-dioxa-6-aza-4-phosphaoctene structure, illustrating the ethoxy group’s versatility in diverse chemical classes. Unlike chlorphoxim’s organophosphate core, the target compound’s sulfonamide moiety is less reactive, favoring therapeutic over pesticidal applications .

Table 1: Key Properties of Ethoxy-Substituted Compounds

Compound Molecular Weight (g/mol) Key Substituents Yield/Purity Application
Target Compound Not provided 4-ethoxy-3,5-dimethyl, sulfonamide Not available Research/Pharmaceutical
Escaline hydrochloride 316.6 4-ethoxy-3,5-dimethoxy, amine Not provided Psychoactive research
(S)-14 347.4 4-ethoxy, spirocyclic 29% yield, 96.3% Synthetic intermediate
Benington’s 4-ethoxy phenethylamine (1954) ~209.3 4-ethoxy-3,5-dimethoxy, amine Not provided Neuroscience research

Solubility and Bioavailability

    Biological Activity

    N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article discusses its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, based on diverse research findings.

    Chemical Structure and Properties

    The compound's structure can be represented as follows:

    • Chemical Formula : C₁₈H₁₈N₄O₄S
    • Molecular Weight : 378.43 g/mol

    This compound features a sulfonamide group, which is known for various pharmacological effects. The presence of the indolin moiety and ethoxy group may contribute to its biological activity.

    1. Antioxidant Activity

    Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study evaluated several benzenesulfonamide derivatives and found that they possess antioxidant activities comparable to Vitamin C. The mechanism often involves the scavenging of free radicals and inhibition of lipid peroxidation .

    2. Anti-inflammatory Activity

    Anti-inflammatory properties are essential for treating conditions characterized by excessive inflammation. In vivo studies have demonstrated that related sulfonamide compounds significantly inhibit carrageenan-induced edema in rats, suggesting their potential as anti-inflammatory agents. The percentage inhibition of paw edema was reported to be substantial, indicating effective anti-inflammatory action .

    3. Antimicrobial Activity

    The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values provide insights into its potency:

    Pathogen MIC (mg/mL)
    E. coli6.72
    S. aureus6.63
    P. aeruginosa6.67
    S. typhi6.45
    B. subtilis6.63
    C. albicans6.63
    A. niger6.28

    These findings indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

    Case Studies and Research Findings

    Several studies have documented the synthesis and evaluation of sulfonamide derivatives, including this compound:

    • Synthesis and Characterization : The compound was synthesized through reactions involving substituted benzenesulphonyl chlorides with appropriate amino acids, yielding high purity products.
    • In Vivo Studies : Experimental models have shown significant reductions in inflammation markers in treated groups compared to controls.
    • Comparative Studies : The antioxidant capacity was measured using various assays (e.g., DPPH radical scavenging), demonstrating that the compound's activity is on par with established antioxidants.

    Q & A

    Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

    • Methodological Answer : Electron-withdrawing groups (e.g., acetyl) activate the indole ring for electrophilic substitution. Hammett plots correlate substituent σ values with reaction rates (e.g., nitration or halogenation). Steric effects from 3,5-dimethyl groups may hinder para-substitution on the benzene ring .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
    Reactant of Route 2
    N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

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